molecular formula C9H9ClO B8067624 4-chloro-1-ethenyl-2-methoxybenzene

4-chloro-1-ethenyl-2-methoxybenzene

Cat. No.: B8067624
M. Wt: 168.62 g/mol
InChI Key: FXVHAJRVIMCUTP-UHFFFAOYSA-N
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Description

4-chloro-1-ethenyl-2-methoxybenzene is an organic compound that belongs to the class of substituted styrenes It is characterized by the presence of a chlorine atom and a methoxy group attached to the benzene ring of the styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethenyl-2-methoxybenzene typically involves the chlorination of 2-methoxystyrene. One common method includes the use of methyltriphenylphosphonium bromide and potassium t-butoxide in tetrahydrofuran (THF) as the reaction medium . The reaction mixture is stirred to facilitate the substitution of the hydrogen atom with a chlorine atom, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-1-ethenyl-2-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed:

    Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 4-chloro-2-methoxyphenol or 4-chloro-2-methoxyethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-chloro-1-ethenyl-2-methoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-ethenyl-2-methoxybenzene involves its ability to participate in various chemical reactions due to the presence of the chlorine and methoxy substituents. These groups influence the electron density on the benzene ring, making it more reactive towards electrophilic and nucleophilic reagents. The compound can form reactive intermediates such as carbocations or radicals, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combined presence of both chlorine and methoxy groups, which impart distinct electronic and steric effects on the molecule. This dual substitution pattern enhances its reactivity and makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

4-chloro-1-ethenyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHAJRVIMCUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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